2,2,4,4-Tetramethyloctane

Übersicht

Beschreibung

2,2,4,4-Tetramethyloctane (TMO) is a volatile organic compound (VOC) found in many industrial and consumer products. It is a colorless, liquid hydrocarbon with a boiling point of 54.4 °C and a molecular weight of 98.18 g/mol. TMO is used in a variety of applications, such as fuel additives, solvents, and as a synthetic flavoring agent. It has also been studied for its potential role in the synthesis of new materials.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectra Analysis

- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol, a compound with a unique free OH group not engaged in an OHO hydrogen bond, has been studied for its vibrational spectra. Theoretical and experimental IR, R, and INS spectra were compared, highlighting the strong coupling of protonic vibrations with other vibrations of the compound (Majerz & Natkaniec, 2006).

Ionization Properties

- The ion yield of 2,2,4,4-tetramethylpentane was measured under varying electric fields, revealing saturation of free electron production for highly ionizing radiation. This finding has implications for understanding the behavior of non-polar liquids in ionization chambers (Astbury et al., 1993).

Molecular Structure Determination

- The molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined using 3-dimensional X-ray data. This provided insights into the orientation of various groups in relation to the benzene nucleus, contributing to the broader understanding of molecular arrangements (Koningsveld & Meurs, 1977).

Solid State Behavior

- Infrared spectroscopy, proton magnetic resonance, dielectric measurements, and differential thermal analysis revealed that 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol (TTBC) appears as a monomer in the solid state, enabling molecular rotation due to its spherical structure. This research contributes to the understanding of molecular rotator phases (Malarski, 1974).

Electron Mobility and Ion Yield Analysis

- An ion chamber measurement of electron mobility and free ion yield of liquid 2,2,4,4 tetramethylpentane was conducted. This study provided valuable data on electron mobility and ion yields in the context of non-polar liquids, which are important for applications in ionization chambers (Astbury et al., 1991).

Thermodynamic Properties

- The physical state of 2-methylbutane-1,2,3,4-tetraol, a derivative of 2,2,4,4-tetramethyloctane, was studied in pure and mixed aerosols. This research contributes to the understanding of the phase state of compounds related to isoprene-derived secondary organic aerosols (Lessmeier et al., 2018).

Safety and Hazards

The safety data sheet for 2,2,4,4-Tetramethyloctane suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Eigenschaften

IUPAC Name |

2,2,4,4-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUFTNSABIBNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

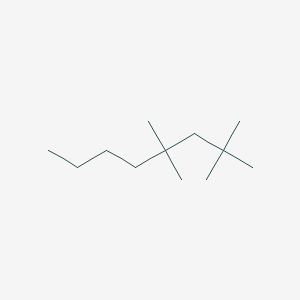

CCCCC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211227 | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62183-79-3 | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2,4,4-Tetramethyloctane in Ophiocordyceps sinensis products?

A: The research article "Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products" [] identified this compound as a dominant volatile compound in various O. sinensis products, including the fungus, its Thitarodes host, and the Chinese cordyceps. While the study primarily focuses on characterizing the volatile profile, the presence of this compound raises questions about its potential contribution to the distinctive aroma of these products. Further research is needed to understand if this compound plays a role in the perceived quality or potential biological activities associated with O. sinensis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)